molecular formula C19H14N6O4S B2980125 N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894997-35-4

N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2980125
CAS No.: 894997-35-4
M. Wt: 422.42
InChI Key: ZYJKIPCSGZMEMF-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a novel synthetic compound designed for pharmaceutical and biological research. Its structure incorporates the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymes and receptors . The molecular framework suggests potential for multiple investigative applications, primarily in the fields of infectious disease and oncology. The core 1,2,4-triazole pharmacophore is a key feature in many clinically used antifungal agents (e.g., fluconazole, voriconazole) and is extensively researched for its antibacterial properties . This compound's hybrid structure, which also features a pyrimidinone core and a sulfide bridge, is characteristic of molecules studied for their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Furthermore, 1,2,4-triazole derivatives are investigated as anticancer agents due to their potential to inhibit key enzymes involved in cell proliferation . The specific presence of the 1,2,4-triazolo[4,3-a]pyrimidine system in this compound aligns with research on fused heterocyclic systems that exhibit such biological activities . Researchers can utilize this chemical as a key intermediate or lead compound for developing new antimicrobial and anticancer agents, studying structure-activity relationships (SAR), and investigating mechanisms of action. This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4S/c26-16-10-15(12-5-2-1-3-6-12)24-18(21-16)22-23-19(24)30-11-17(27)20-13-7-4-8-14(9-13)25(28)29/h1-10H,11H2,(H,20,27)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJKIPCSGZMEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the thioacetamide group: This is achieved by reacting the triazolopyrimidine intermediate with a thioacetamide reagent.

    Attachment of the nitrophenyl group: The final step involves the nitration of the phenyl ring and subsequent coupling with the triazolopyrimidine-thioacetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thioacetamide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its analogues from the evidence:

Compound Name Substituents on Aromatic Ring Triazolopyrimidine Substituents Molecular Formula Molecular Weight Reference
N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (Target) 3-nitrophenyl 5-phenyl C₂₁H₁₆N₆O₄S 456.45 N/A
N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (BG72578) 2-chlorobenzyl None C₁₄H₁₂ClN₅O₂S 349.80
N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide 4-acetamidophenyl 5-propyl C₁₈H₂₀N₆O₃S 400.50
N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide 3-acetamidophenyl None C₁₅H₁₄N₆O₃S 358.40
Key Observations:

Acetamidophenyl derivatives (e.g., in and ) likely exhibit improved solubility due to hydrogen-bonding capacity from the amide group.

The 5-propyl group in offers flexibility and moderate hydrophobicity, while compounds lacking a 5-substituent () have reduced steric hindrance.

Molecular Weight Trends: The target compound has the highest molecular weight (456.45 g/mol) due to its dual aromatic substituents.

Hypothetical Pharmacological Implications

While the evidence lacks explicit bioactivity data, structural trends suggest:

  • Target Compound : The nitro group and 5-phenyl substituent may enhance binding to nitroreductase enzymes or tyrosine kinases, though cytotoxicity risks exist.
  • BG72578 : The chloro group could confer antimicrobial properties, as seen in chlorinated pharmacophores.
  • Acetamidophenyl Analogues : Improved solubility may favor pharmacokinetics, but reduced aromaticity might lower target affinity.

Biological Activity

N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Nitrophenyl Group : Known for its ability to participate in electron transfer reactions.
  • Triazolo-Pyrimidine Core : This heterocyclic structure is associated with various biological activities.
  • Thioether Linkage : Enhances the compound's reactivity and potential interactions with biological targets.

The molecular formula of this compound is C20_{20}H18_{18}N4_{4}O3_{3}S, with a molecular weight of 422.42 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazolo-pyrimidine core through cyclization reactions.
  • Introduction of the nitrophenyl group via electrophilic substitution.
  • Formation of the thioether linkage using thiol reagents.

These synthetic pathways highlight the complexity involved in producing this compound .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes critical for cancer cell proliferation.
  • Interaction with Nucleic Acids : The triazolo-pyrimidine core may bind to DNA or RNA, disrupting essential cellular processes .

Other Biological Activities

In addition to anticancer effects, this compound may possess:

  • Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens has been noted in related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Compounds derived from triazoles showed significant anticancer activity and antioxidant effects measured by DPPH inhibition.
Triazepine derivatives exhibited a range of pharmacological activities including antibacterial and anticancer properties.
Research on pyrimidine derivatives highlighted their diverse biological activities including antiviral and anti-inflammatory effects.

Q & A

Q. How can computational tools enhance the design of derivatives with improved target selectivity?

  • Workflow :
  • Use Schrödinger’s Glide for virtual screening of derivatives against target vs. off-target proteins .
  • Apply QSAR models to predict ADMET properties (e.g., LogP, CYP450 inhibition) .
  • Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

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